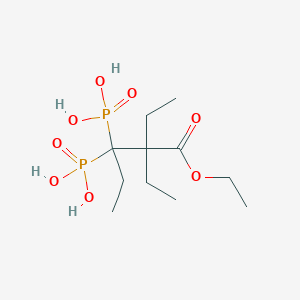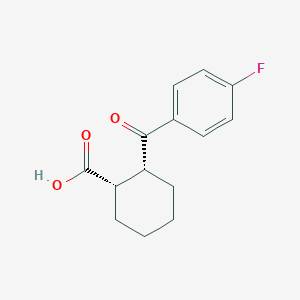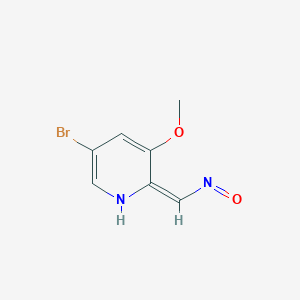
(2E)-5-bromo-3-methoxy-2-(nitrosomethylidene)-1H-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-methoxypicolinaldehyde oxime . This compound has a molecular formula of C7H7BrN2O2 and a molecular weight of 231.05 g/mol . It is primarily used for research purposes, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxypicolinaldehyde oxime typically involves the reaction of 5-bromo-3-methoxypicolinaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours until the formation of the oxime is complete.
Industrial Production Methods
While specific industrial production methods for 5-Bromo-3-methoxypicolinaldehyde oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methoxypicolinaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-methoxypicolinaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methoxypicolinaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the bromine atom can participate in halogen bonding, further affecting the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-methoxypicolinaldehyde: The parent aldehyde compound.
3-Methoxypicolinaldehyde oxime: Lacks the bromine atom.
5-Bromo-3-hydroxypicolinaldehyde oxime: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
5-Bromo-3-methoxypicolinaldehyde oxime is unique due to the presence of both the bromine atom and the oxime group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.
Properties
IUPAC Name |
(2E)-5-bromo-3-methoxy-2-(nitrosomethylidene)-1H-pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7-2-5(8)3-9-6(7)4-10-11/h2-4,9H,1H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIKIYLMVUPASG-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CNC1=CN=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC\1=CC(=CN/C1=C/N=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,3R)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260885.png)
![(1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260889.png)
![(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260891.png)
![(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260895.png)
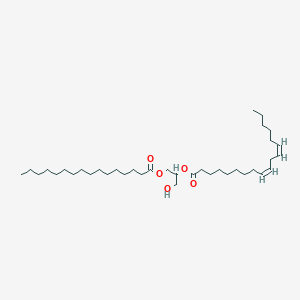
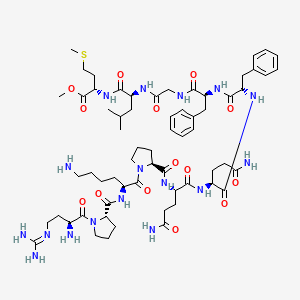
![[(1S,4R,12R,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl (Z)-octadec-9-enoate](/img/structure/B8260925.png)
![[(1S,4R,12R,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadecanoate](/img/structure/B8260931.png)


![5-(2-chlorophenyl)-7-ethyl-2,4-dihydrothieno[2,3-e][1,4]diazepin-3-one](/img/structure/B8260960.png)
